GAD65(247-266) epitope (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GAD65(247-266) epitope (TFA) is a T cell epitope derived from islet antigens. It exhibits competitive binding to the type I diabetes-associated molecule I-A g7, albeit with low affinity . This epitope corresponds to a sequence within Glutamic Acid Decarboxylase 65, an enzyme implicated in the transformation of glutamate into gamma-aminobutyric acid (GABA) .
Preparation Methods
The preparation of GAD65(247-266) epitope (TFA) involves synthetic peptide synthesis techniques. The compound is synthesized by solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions, and the final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
GAD65(247-266) epitope (TFA) primarily undergoes peptide bond formation during its synthesis. The common reagents used in these reactions include amino acid derivatives with protecting groups, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC), and activators like 1-hydroxybenzotriazole (HOBt) . The major product formed is the desired peptide sequence, which is then purified and characterized .
Scientific Research Applications
GAD65(247-266) epitope (TFA) has significant applications in scientific research, particularly in the fields of immunology and diabetes research. It is used to study the immune response in type I diabetes, as it is a known autoantigen in this disease . Researchers use this epitope to investigate the mechanisms of autoimmune diabetes and to develop potential therapeutic interventions . Additionally, it is employed in studies related to GABAergic signaling and its role in neurological disorders .
Mechanism of Action
The mechanism of action of GAD65(247-266) epitope (TFA) involves its interaction with the immune system. As a T cell epitope, it binds to the major histocompatibility complex (MHC) class II molecule I-A g7, which is associated with type I diabetes . This binding triggers an immune response, leading to the activation of T cells that target pancreatic beta cells . The molecular target of this epitope is the GAD65 enzyme, which plays a crucial role in the conversion of glutamate to GABA .
Comparison with Similar Compounds
GAD65(247-266) epitope (TFA) can be compared with other T cell epitopes derived from islet antigens, such as insulin B chain (9-23) and IA-2 (605-620) . These epitopes also play a role in the autoimmune response in type I diabetes. GAD65(247-266) epitope (TFA) is unique due to its specific sequence and its involvement in GABAergic signaling . Other similar compounds include GAD67-derived epitopes, which also participate in the conversion of glutamate to GABA but differ in their amino acid sequences and binding affinities .
Properties
Molecular Formula |
C111H174F3N27O29S4 |
---|---|
Molecular Weight |
2536.0 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C109H173N27O27S4.C2HF3O2/c1-11-62(4)89(135-102(157)79(46-55-167-10)128-98(153)76(43-52-164-7)122-90(145)63(5)119-103(158)80(57-67-35-37-68(137)38-36-67)131-99(154)77(44-53-165-8)123-92(147)69(113)59-84(114)138)107(162)120-64(6)91(146)121-73(33-24-50-117-109(115)116)96(151)132-81(56-65-26-14-12-15-27-65)104(159)125-71(31-19-22-48-111)94(149)127-78(45-54-166-9)100(155)133-82(58-66-28-16-13-17-29-66)108(163)136-51-25-34-83(136)105(160)129-75(40-42-86(141)142)101(156)134-88(61(2)3)106(161)130-72(32-20-23-49-112)95(150)126-74(39-41-85(139)140)97(152)124-70(30-18-21-47-110)93(148)118-60-87(143)144;3-2(4,5)1(6)7/h12-17,26-29,35-38,61-64,69-83,88-89,137H,11,18-25,30-34,39-60,110-113H2,1-10H3,(H2,114,138)(H,118,148)(H,119,158)(H,120,162)(H,121,146)(H,122,145)(H,123,147)(H,124,152)(H,125,159)(H,126,150)(H,127,149)(H,128,153)(H,129,160)(H,130,161)(H,131,154)(H,132,151)(H,133,155)(H,134,156)(H,135,157)(H,139,140)(H,141,142)(H,143,144)(H4,115,116,117);(H,6,7)/t62-,63-,64-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,88-,89-;/m0./s1 |
InChI Key |
ZKBXNMANHKRIBC-ZEXQSJFRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.